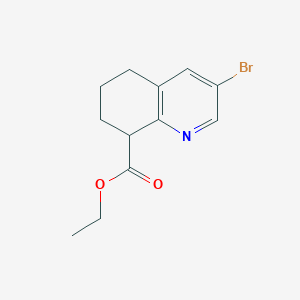

Ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate

Description

Ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS: Not explicitly listed; synonyms: SCHEMBL18153001) is a brominated tetrahydroquinoline derivative with a carboxylate ester group at position 6.

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate |

InChI |

InChI=1S/C12H14BrNO2/c1-2-16-12(15)10-5-3-4-8-6-9(13)7-14-11(8)10/h6-7,10H,2-5H2,1H3 |

InChI Key |

KMBLBAMLPSIIJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCC2=C1N=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate typically involves the bromination of 5,6,7,8-tetrahydroquinoline followed by esterification. One common method includes:

Bromination: The starting material, 5,6,7,8-tetrahydroquinoline, is reacted with bromine in the presence of a solvent such as acetic acid to introduce the bromine atom at the 3-position.

Esterification: The brominated intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)

- Structure: Fully aromatic quinoline with bromo (position 8), hydroxy (position 4), and ester (position 3) groups.

- Molecular Formula: C₁₂H₁₀BrNO₃; molar mass: 296.12 g/mol.

- Physical Properties : Melting point, density, and solubility data are detailed in global market reports (e.g., Tables 2–3 in ).

- Applications : Widely used in pharmaceuticals and agrochemicals due to its aromaticity and hydrogen-bonding capacity (hydroxy group).

- Key Differences: Aromatic vs. tetrahydroquinoline core: The fully aromatic structure of CAS 35975-57-6 enhances π-π stacking interactions, whereas the tetrahydroquinoline in the target compound may improve conformational flexibility. Substitution pattern: Bromo at position 8 vs. 3 in the target compound; hydroxy group absent in the target compound .

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h)

- Structure: Aromatic quinoline with bromo (6), chloro (4), fluoro (8), and ester (3) substituents.

- Molecular Formula: C₁₂H₈BrClFNO₂; molar mass: 367.55 g/mol.

- Synthesis : Prepared via chlorination of a 4-oxo precursor using oxalyl chloride ().

- Applications : Investigated for GABAAR subtype selectivity, highlighting the role of halogen diversity in receptor binding.

- Key Differences: Multiple halogens (Br, Cl, F) enhance lipophilicity and metabolic stability compared to the mono-bromo target compound. Aromatic core vs. tetrahydroquinoline: Reduced flexibility may limit binding to certain biological targets .

Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate (CAS 1698027-26-7)

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate (CAS 67643-31-6)

- Structure: Aromatic quinoline with Br (6), hydroxy (4), methyl (8), and ester (3).

- Molecular Formula: C₁₃H₁₂BrNO₃; molar mass: 334.15 g/mol.

- Hydroxy group enhances solubility via hydrogen bonding, a feature absent in the target compound .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₄BrNO₂* | ~296.12 | Tetrahydroquinoline | Br (3), COOEt (8) |

| CAS 35975-57-6 | C₁₂H₁₀BrNO₃ | 296.12 | Aromatic quinoline | Br (8), OH (4), COOEt (3) |

| CAS 1698027-26-7 | C₁₂H₇BrCl₂FNO₂ | 367.00 | Aromatic quinoline | Br (7), Cl (4,6), F (8), COOEt (3) |

| CAS 67643-31-6 | C₁₃H₁₂BrNO₃ | 334.15 | Aromatic quinoline | Br (6), OH (4), CH₃ (8), COOEt (3) |

*Estimated based on structural analogs.

Key Research Findings

- Substitution Patterns : Bromine position (3 vs. 6–8) significantly affects electronic properties and biological activity. For example, bromo at position 8 in CAS 35975-57-6 enhances aromatic stacking, while position 3 in the target compound may favor nucleophilic substitution .

- Halogen Diversity : Multi-halogenated compounds (e.g., CAS 1698027-26-7) exhibit higher lipophilicity and thermal stability, making them suitable for high-temperature applications .

Biological Activity

Ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate is a synthetic compound derived from the tetrahydroquinoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

Chemical Formula : CHBrNO

IUPAC Name : this compound

The presence of the bromine atom at the 3-position of the quinoline ring enhances the compound's reactivity and potential interactions with biological targets. The ethyl ester group contributes to its solubility and bioavailability.

This compound primarily interacts with bromodomain-containing proteins (BCPs), which are involved in various cellular processes such as transcriptional regulation and chromatin remodeling. The compound inhibits the activity of these proteins by binding to their acetylated lysine recognition sites. This inhibition can lead to downstream effects on cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 µM |

| MCF-7 (Breast Cancer) | 20 µM |

| A549 (Lung Cancer) | 18 µM |

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results demonstrated that the compound significantly inhibited bacterial growth compared to standard antibiotics. -

Anticancer Mechanism Investigation :

In a separate study focusing on its anticancer properties, researchers found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other derivatives in the quinoline family:

| Compound | Activity Type | Remarks |

|---|---|---|

| 3-Chloro-5,6,7,8-tetrahydroquinoline | Antimicrobial | Less potent than the brominated derivative |

| 5-Methyl-1-cyclopropylquinolone | Anticancer | Exhibits similar apoptosis-inducing properties |

| Ethyl 5-bromo-3-hydroxyquinoline | Antimicrobial | Effective but with different mechanism of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.